1-phosphatidyl-1D-myo-inositol 3-phosphate
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Description
1-Phosphatidyl-1D-myo-inositol 3-phosphate, also known as PTDINS3P, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been found in human skeletal muscle tissue. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from 1-phosphatidyl-D-myo-inositol; which is mediated by the enzyme phosphatidylinositol 3-kinase catalytic subunit type 3. In humans, this compound is involved in the inositol metabolism pathway.
Properties
Molecular Formula |
C11H20O16P2 |
---|---|
Molecular Weight |
470.21 g/mol |
IUPAC Name |
(2R)-2-[[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxymethyl]butanedioic acid |
InChI |
InChI=1S/C11H20O16P2/c12-4(13)1-3(11(18)19)2-25-29(23,24)27-10-7(16)5(14)6(15)9(8(10)17)26-28(20,21)22/h3,5-10,14-17H,1-2H2,(H,12,13)(H,18,19)(H,23,24)(H2,20,21,22)/t3-,5+,6+,7-,8-,9-,10+/m1/s1 |
InChI Key |
YKMGQFUXYYTRLF-SLJXNWFNSA-N |
Isomeric SMILES |
C([C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)C(=O)O)C(=O)O |
physical_description |
Solid |
Synonyms |
phosphatidylinositol 3-monophosphate phosphatidylinositol 3-phosphate PtdINS3P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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